Debrisoquine

Übersicht

Beschreibung

Debrisochin ist ein Derivat von Guanidin und ist vor allem für seine Verwendung als Antihypertensivum bekannt. Es ist strukturell verwandt mit Guanethidin und wirkt durch Hemmung adrenerger Neuronen. Debrisochin ist auch bekannt für seine Rolle bei der Phänotypisierung des Cytochrom-P450-2D6-Enzyms, das für den Arzneimittelstoffwechsel entscheidend ist .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Debrisochin kann durch Cyclisierung von Guanidinderivaten synthetisiert werden. Eine gängige Methode beinhaltet die Reaktion von Guanidin mit 3,4-Dihydroisochinolin unter bestimmten Bedingungen, um Debrisochin zu bilden. Die Reaktion erfordert typischerweise einen Katalysator und eine kontrollierte Temperatur, um die korrekte Bildung der Verbindung sicherzustellen .

Industrielle Produktionsmethoden

In industriellen Umgebungen umfasst die Produktion von Debrisochin die großtechnische Synthese unter optimierten Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren. Dazu gehören häufig die Verwendung von Hochdruckreaktoren und kontinuierlichen Fließsystemen, um konstante Reaktionsbedingungen aufrechtzuerhalten und die Effizienz zu verbessern .

Wirkmechanismus

Target of Action

Debrisoquine, also known as Debrisoquin, primarily targets the sympathetic neuroeffector junction . It acts by inhibiting or interfering with the release and/or distribution of norepinephrine , a neurotransmitter that plays a crucial role in the body’s fight-or-flight response .

Mode of Action

This compound’s mode of action involves its interaction with norepinephrine transporters . It is taken up by these transporters and becomes concentrated in norepinephrine transmitter vesicles, replacing norepinephrine in these vesicles . This leads to a gradual depletion of norepinephrine stores in the nerve endings .

Biochemical Pathways

This compound affects the biochemical pathways involving norepinephrine. It inhibits the release and distribution of norepinephrine at the sympathetic neuroeffector junction . This action disrupts the normal functioning of the sympathetic nervous system, leading to its antihypertensive effects .

Pharmacokinetics

The absorption of this compound from the gastrointestinal tract is relatively slow and incomplete, with a bioavailability typically around 10-20% . It undergoes substantial initial liver metabolism before entering the systemic circulation . This compound is also a substrate for a polymorphic cytochrome P-450 enzyme . Individuals with certain isoforms of this enzyme, referred to as having a debrisoquin 4-hydroxylase polymorphism, are unable to properly metabolize this compound and many other clinically important drugs .

Action Environment

The action of this compound can be influenced by genetic factors. For instance, individuals with a debrisoquin 4-hydroxylase polymorphism, a genetic variation in the cytochrome P-450 enzyme, are unable to properly metabolize this compound . This can affect the drug’s efficacy and stability in the body .

Biochemische Analyse

Biochemical Properties

Debrisoquine interacts with the CYP2D6 gene . This gene encodes the enzyme this compound 4-hydroxylase, which is involved in the metabolism of many different classes of commonly used drugs .

Cellular Effects

This compound has been shown to produce extensive noncompetitive inhibition of platelet monoamine oxidase in vivo at low therapeutic plasma concentrations . This suggests that this compound may have significant effects on cellular processes related to monoamine oxidase activity .

Molecular Mechanism

This compound acts at the sympathetic neuroeffector junction by inhibiting or interfering with the release and/or distribution of norepinephrine . It becomes concentrated in norepinephrine transmitter vesicles, replacing norepinephrine in these vesicles . This leads to a gradual depletion of norepinephrine stores in the nerve endings .

Metabolic Pathways

This compound is metabolized by the enzyme this compound 4-hydroxylase, which is encoded by the CYP2D6 gene . This enzyme is part of the cytochrome P450 family of enzymes, which play a crucial role in the metabolism of drugs.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Debrisoquine can be synthesized through the cyclization of guanidine derivatives. One common method involves the reaction of guanidine with 3,4-dihydroisoquinoline under specific conditions to form this compound. The reaction typically requires a catalyst and controlled temperature to ensure the correct formation of the compound .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions and improve efficiency .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Debrisochin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Debrisochin kann oxidiert werden, um hydroxylierte Metaboliten zu bilden, hauptsächlich 4-Hydroxydebrisochin.

Reduktion: Unter bestimmten Bedingungen kann Debrisochin reduziert werden, obwohl dies seltener vorkommt.

Substitution: Debrisochin kann an Substitutionsreaktionen teilnehmen, insbesondere unter Beteiligung seiner Guanidin-Einheit

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Cytochrom-P450-Enzyme in biologischen Systemen.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid können im Labor verwendet werden.

Substitution: Verschiedene Nucleophile können verwendet werden, um die Guanidingruppe unter geeigneten Bedingungen zu substituieren

Hauptprodukte, die gebildet werden

Das Hauptprodukt der Debrisochin-Oxidation ist 4-Hydroxydebrisochin, ein wichtiger Metabolit, der im Urin ausgeschieden wird. Andere Nebenprodukte können ebenfalls gebildet werden, abhängig von den spezifischen Reaktionsbedingungen .

Wissenschaftliche Forschungsanwendungen

Debrisochin hat mehrere wichtige Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung verwendet, um die Mechanismen von Guanidinderivaten zu untersuchen.

Biologie: Wird in Studien zur Enzymaktivität eingesetzt, insbesondere Cytochrom-P450-2D6.

Medizin: Wird in pharmakogenetischen Studien eingesetzt, um individuelle Unterschiede im Arzneimittelstoffwechsel zu verstehen.

Industrie: Wird bei der Entwicklung von Antihypertensiva und anderen therapeutischen Wirkstoffen eingesetzt

Wirkmechanismus

Debrisochin wirkt an der sympathischen Neuroeffektorverbindung, indem es die Freisetzung und Verteilung von Noradrenalin hemmt. Es wird von Noradrenalin-Transportern aufgenommen und in Neurotransmitter-Vesikel konzentriert, wobei es Noradrenalin ersetzt. Dies führt zu einer allmählichen Verarmung der Noradrenalin-Speicher in den Nervenendigungen, was zu einem niedrigeren Blutdruck führt .

Vergleich Mit ähnlichen Verbindungen

Debrisochin ist anderen Guanidinderivaten wie Guanethidin und Guanadrel ähnlich. Es ist jedoch einzigartig in seiner spezifischen Verwendung zur Phänotypisierung von Cytochrom-P450-2D6. Weitere ähnliche Verbindungen umfassen:

Guanethidin: Ein weiteres Antihypertensivum mit einem ähnlichen Wirkmechanismus.

Guanadrel: Wird zur Behandlung von Bluthochdruck eingesetzt und weist ein leicht abweichendes pharmakokinetisches Profil auf.

Guanisoquin: Ein 7-Brom-Analogon von Debrisochin mit ähnlichen pharmakologischen Eigenschaften

Die Einzigartigkeit von Debrisochin liegt in seiner spezifischen Anwendung in der Pharmakogenetik und seiner Rolle beim Verständnis der Variabilität des Arzneimittelstoffwechsels bei Individuen .

Eigenschaften

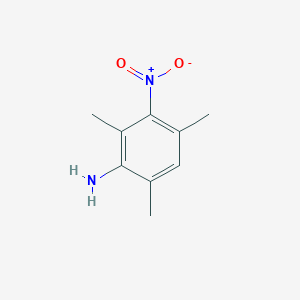

IUPAC Name |

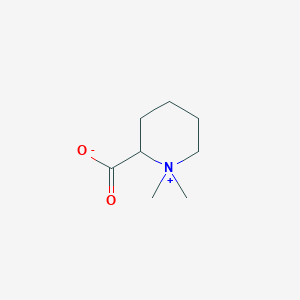

3,4-dihydro-1H-isoquinoline-2-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3/c11-10(12)13-6-5-8-3-1-2-4-9(8)7-13/h1-4H,5-7H2,(H3,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWPGJSVJDAJRLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7022885 | |

| Record name | Debrisoquin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Debrisoquine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006543 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Debrisoquin acts at the sympathetic neuroeffector junction by inhibiting or interfering with the release and/or distribution of norepinephrine, rather than acting at the effector cell by inhibiting the association of norepinephrine with its receptors. It is taken up by norepinephrine transporters. It becomes concentrated in NE transmitter vesicles, replacing NE in these vesicles. This leads to a gradual depletion of NE stores in the nerve endings. Once inside the terminal it blocks the release of noradrenaline in response to arrival of an action potential. In contrast to ganglionic blocking agents, debrisoquin suppresses equally the responses mediated by alpha-and beta-adrenergic receptors but does not produce parasympathetic blockade. Since sympathetic blockade results in modest decreases in peripheral resistance and cardiac output, debrisoquin lowers blood pressure in the supine position. It further reduces blood pressure by decreasing the degree of vasoconstriction that normally results from reflex sympathetic nervous activity upon assumption of the upright posture, thus reducing venous return and cardiac output more. | |

| Record name | Debrisoquine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04840 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1131-64-2 | |

| Record name | Debrisoquine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1131-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Debrisoquine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001131642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Debrisoquine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04840 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Debrisoquin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Debrisoquine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.155 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEBRISOQUIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X31CDK040E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Debrisoquine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006543 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

278-280 °C, 278 - 280 °C | |

| Record name | Debrisoquine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04840 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Debrisoquine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006543 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of debrisoquine?

A: this compound's primary target is the cytochrome P450 2D6 (CYP2D6) enzyme, a key player in the metabolism of many drugs. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: How does this compound interact with CYP2D6?

A: this compound acts as a substrate for CYP2D6, meaning that the enzyme catalyzes its metabolism. The primary metabolic reaction is 4-hydroxylation, converting this compound into 4-hydroxythis compound. [, , , , , ]

Q3: Are there other CYP enzymes involved in this compound metabolism?

A: While CYP2D6 is the primary enzyme, research shows that CYP1A1 can also contribute to this compound 4-hydroxylation, albeit with lower efficiency. []

Q4: What are the downstream effects of this compound's interaction with CYP2D6?

A: The interaction leads to the metabolic inactivation of this compound and the generation of its metabolites. The rate of this metabolism can vary significantly between individuals due to genetic polymorphisms in the CYP2D6 gene, leading to distinct phenotypes: poor metabolizers (PMs), extensive metabolizers (EMs), and ultrarapid metabolizers (UMs). This variability can influence the efficacy and safety of drugs metabolized by CYP2D6. [, , , , , , , , , , , , ]

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C12H19N3, and its molecular weight is 205.30 g/mol.

Q6: Is there spectroscopic data available for this compound and its metabolites?

A: Research utilizing techniques like gas chromatography-mass spectrometry (GCMS), liquid chromatography-tandem mass spectrometry (LC-MS/MS), and 1H NMR has provided spectroscopic characterization of this compound and its metabolites. [, , ]

Q7: Are there studies on the stability of this compound under various conditions?

A: While specific details on this compound's stability under different conditions are limited within the provided research, the use of analytical methods like HPLC suggests established protocols for handling and storage to ensure accuracy in measuring this compound and its metabolites. [, , , ]

Q8: What is the primary metabolic pathway of this compound mediated by CYP2D6?

A: The primary metabolic pathway is 4-hydroxylation, leading to the formation of 4-hydroxythis compound. [, , , , , ]

Q9: Are there other metabolic pathways for this compound?

A: Research has identified additional hydroxylations at various positions on the this compound molecule, including 5-, 6-, 7-, and 8-hydroxythis compound. These hydroxylations can be catalyzed by CYP2D6 and potentially other enzymes. [, , ]

Q10: How is this compound used as a research tool?

A: this compound is primarily used as a probe drug to assess CYP2D6 activity in individuals. The this compound metabolic ratio (DMR), calculated as the ratio of this compound to 4-hydroxythis compound in urine, serves as a marker for CYP2D6 phenotype. This phenotyping has implications for personalized medicine, guiding drug selection and dosage adjustments for medications metabolized by CYP2D6. [, , , , , , , , , , , , , ]

Q11: Have computational methods been applied to study this compound and CYP2D6?

A: Researchers have utilized pharmacophore and homology modeling techniques to investigate the interaction of this compound and other substrates with the CYP2D6 active site. These models aim to predict substrate binding orientations and potential metabolic outcomes. [, ]

Q12: How do structural modifications of this compound affect its interaction with CYP2D6?

A: While the provided research does not directly address specific structural modifications of this compound, the investigations into regioselective hydroxylation patterns suggest the importance of substrate orientation and potential interactions between specific functional groups and the active site residues of CYP2D6. [, ]

Q13: Are there specific formulation strategies for this compound?

A: The provided research focuses on this compound's use as a probe drug, primarily administered as a single oral dose. Therefore, detailed information on specific formulation strategies is limited. [, , , , , , , , , , , , , ]

Q14: What are the SHE regulations associated with this compound?

A14: Specific SHE regulations concerning this compound are not addressed in the provided research. As a pharmaceutical compound, its manufacturing, handling, and disposal would be subject to relevant regulations in respective regions.

Q15: How is this compound absorbed, distributed, metabolized, and excreted (ADME)?

A: this compound is well-absorbed following oral administration. It is extensively metabolized by CYP2D6, primarily through 4-hydroxylation. Both this compound and its metabolites are primarily excreted in urine. [, , , , , , , , , , , , , ]

Q16: How do genetic polymorphisms in CYP2D6 affect this compound PK?

A: Polymorphisms in CYP2D6 lead to significant interindividual variability in this compound metabolism, resulting in distinct phenotypes. PMs exhibit much slower clearance of this compound, leading to higher plasma concentrations and longer half-lives compared to EMs. UMs, with multiple copies of functional CYP2D6 genes, show ultrarapid metabolism, leading to very low plasma concentrations of this compound. [, , , , , , , , , , , ]

Q17: Does the this compound metabolic ratio (DMR) accurately reflect CYP2D6 activity?

A: While the DMR is commonly used as a marker for CYP2D6 activity, research has identified additional metabolic pathways for this compound that may influence its overall clearance, suggesting that the DMR may not be a perfect measure of the enzyme's activity. [, ]

Q18: Can other drugs influence this compound metabolism?

A: Yes, certain drugs can inhibit or induce CYP2D6 activity, leading to altered this compound metabolism. Examples of inhibitors include quinidine, fluoxetine, paroxetine, and thioridazine. [, , , , , , ]

Q19: How is this compound's efficacy evaluated?

A: While this compound was initially developed as an antihypertensive agent, its primary use in current research focuses on its role as a probe drug for CYP2D6. Therefore, studies assessing its efficacy primarily focus on characterizing its metabolism and its relationship to CYP2D6 phenotype. [, , , , , , , , , , , , , ]

Q20: Are there animal models for studying this compound metabolism?

A: Yes, rats, particularly the Dark-Agouti (DA) strain, have been used as a model for studying this compound metabolism. Female DA rats exhibit a deficiency in this compound 4-hydroxylase activity, resembling the PM phenotype in humans. []

Q21: Are there known resistance mechanisms to this compound?

A: The primary factor influencing this compound's "resistance" is the genetic polymorphism in CYP2D6, leading to the PM phenotype. PMs exhibit significantly reduced metabolic clearance of this compound, resulting in higher drug exposure and potential for adverse effects. [, , , , , , , , , , , ]

Q22: Is there cross-resistance between this compound and other drugs?

A: Cross-resistance exists between this compound and other drugs metabolized by CYP2D6. Individuals classified as PMs for this compound will exhibit impaired metabolism for these other drugs as well, potentially leading to altered therapeutic responses and increased risk of adverse effects. [, , , , , , ]

Q23: What are the known toxicological effects of this compound?

A23: Specific details regarding this compound's toxicological profile are not extensively discussed within the provided research. As a pharmaceutical compound, its safety and potential adverse effects would be subject to rigorous evaluation during drug development and clinical trials.

Q24: Are there specific drug delivery strategies for this compound?

A: The provided research primarily focuses on this compound's use as a probe drug, typically administered as a single oral dose. Therefore, detailed information on specific drug delivery strategies is limited. [, , , , , , , , , , , , , ]

Q25: Is the this compound metabolic ratio (DMR) a useful biomarker for predicting drug response?

A: Yes, the DMR can be a useful biomarker for predicting drug response for medications metabolized by CYP2D6. Knowing an individual's CYP2D6 phenotype can help guide drug selection and dosage adjustments, potentially minimizing adverse effects and maximizing efficacy. [, , , , , , , , , , , ]

Q26: What analytical methods are used to measure this compound and its metabolites?

A: Commonly used analytical methods include gas chromatography (GC), gas chromatography-mass spectrometry (GCMS), high-performance liquid chromatography (HPLC), and liquid chromatography-tandem mass spectrometry (LC-MS/MS). [, , , , , , ]

Q27: Are there studies on the environmental impact of this compound?

A27: The provided research does not address the environmental impact of this compound.

Q28: Are there studies on the dissolution and solubility of this compound?

A28: The provided research does not focus on the dissolution and solubility properties of this compound.

Q29: Are the analytical methods used for measuring this compound validated?

A: The application of established techniques like GC, GCMS, HPLC, and LC-MS/MS implies validated analytical methods. Validation ensures accuracy, precision, and specificity in measuring this compound and its metabolites. [, , , , , , ]

Q30: How is quality control and assurance ensured for this compound?

A30: Specific quality control and assurance measures for this compound are not detailed in the provided research. As a pharmaceutical compound, its development, manufacturing, and distribution would adhere to strict quality control standards to ensure consistency, safety, and efficacy.

Q31: Are there data on this compound's immunogenicity, drug transporter interactions, drug-metabolizing enzyme induction or inhibition, or biocompatibility?

A31: The provided research focuses primarily on this compound's role as a probe drug for assessing CYP2D6 activity. Specific information regarding its immunogenicity, transporter interactions, enzyme induction or inhibition, and biocompatibility is not extensively covered within these studies.

Q32: Are there alternative probe drugs for assessing CYP2D6 activity?

A: Yes, other probe drugs for CYP2D6 include sparteine, dextromethorphan, and bufuralol. The choice of probe drug may depend on the specific research question, analytical capabilities, and patient population. [, , , , , ]

Q33: Are there specific guidelines for recycling and waste management of this compound?

A33: The provided research does not address recycling and waste management specific to this compound. As a pharmaceutical compound, its disposal would follow established guidelines for pharmaceutical waste in respective regions.

Q34: What research infrastructure and resources are available for studying this compound?

A: Key resources include established analytical techniques like GC, GCMS, HPLC, and LC-MS/MS for measuring this compound and its metabolites, as well as computational modeling tools for investigating its interaction with CYP2D6. In addition, rat models, particularly the DA strain, are available for in vivo studies. [, , , , , , , ]

Q35: What are the key historical milestones in this compound research?

A: The discovery of the this compound metabolic polymorphism in the 1970s marked a significant milestone, paving the way for research into the genetic basis of drug metabolism and the role of CYP2D6. Subsequent identification of specific CYP2D6 gene mutations has further advanced our understanding of this polymorphism and its implications for personalized medicine. [, , , ]

Q36: How has this compound research contributed to cross-disciplinary collaborations?

A: this compound research has fostered collaborations between pharmacologists, geneticists, clinicians, and computational scientists. These collaborations have led to a deeper understanding of drug metabolism, genetic variability, and its impact on drug response, contributing to the advancement of personalized medicine. [, , , , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.